molecular formula C17H21NO B14342669 1-(Dibenzylamino)propan-2-ol CAS No. 93723-61-6

1-(Dibenzylamino)propan-2-ol

Cat. No.: B14342669
CAS No.: 93723-61-6
M. Wt: 255.35 g/mol
InChI Key: WXEYIBICXWVANI-UHFFFAOYSA-N
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Description

1-(Dibenzylamino)propan-2-ol is an organic compound with the molecular formula C17H21NO It is a secondary alcohol and an amine, characterized by the presence of a hydroxyl group (-OH) and a dibenzylamino group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dibenzylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of dibenzylamine with an epoxide, such as propylene oxide, under basic conditions. The reaction typically proceeds as follows:

    Reactants: Dibenzylamine and propylene oxide

    Conditions: Basic medium (e.g., sodium hydroxide) and solvent (e.g., ethanol)

    Procedure: The dibenzylamine is dissolved in the solvent, and the propylene oxide is added dropwise while maintaining the reaction mixture at a controlled temperature. The reaction is stirred for several hours until completion, followed by purification through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(Dibenzylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium dichromate in acidic medium (e.g., sulfuric acid)

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as halides or amines in the presence of a base

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary amines

    Substitution: Formation of substituted amines or ethers

Scientific Research Applications

1-(Dibenzylamino)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dibenzylamino)propan-2-ol involves its interaction with molecular targets and pathways. The compound’s hydroxyl and dibenzylamino groups enable it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

1-(Dibenzylamino)propan-2-ol can be compared with other similar compounds, such as:

    1-(Benzylamino)propan-2-ol: Similar structure but with one benzyl group instead of two.

    2-(Dibenzylamino)propan-1-ol: Similar structure but with the hydroxyl group on the first carbon.

    1-(Dibenzylamino)ethanol: Similar structure but with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

93723-61-6

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

1-(dibenzylamino)propan-2-ol

InChI

InChI=1S/C17H21NO/c1-15(19)12-18(13-16-8-4-2-5-9-16)14-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3

InChI Key

WXEYIBICXWVANI-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)O

Origin of Product

United States

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